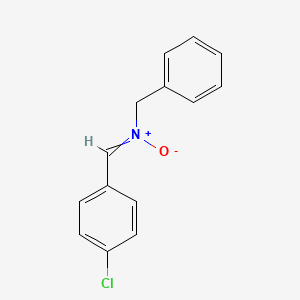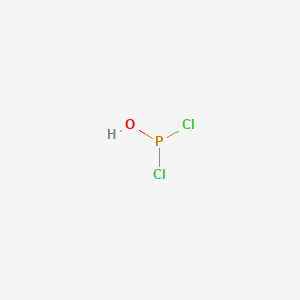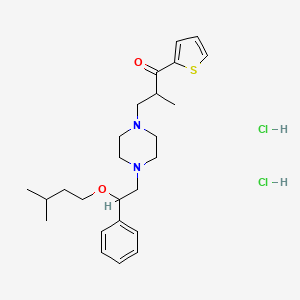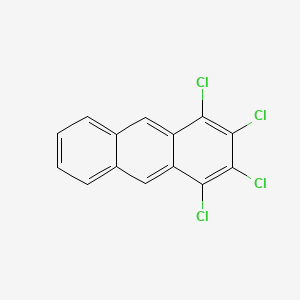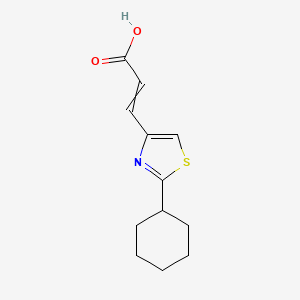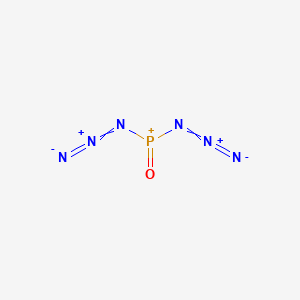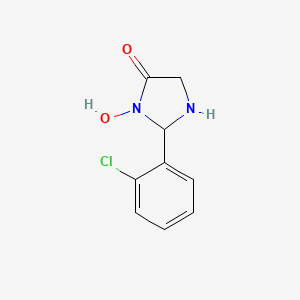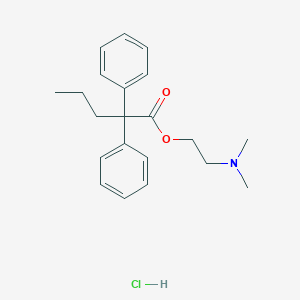
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride is an organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group and a diphenylpentanoate moiety, making it a subject of interest for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride typically involves the reaction of 2,2-diphenylpentanoic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the ester linkage. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The compound may also influence cellular pathways, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: A related compound with similar chemical properties.
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis and has comparable functional groups.
2-(Dimethylamino)ethyl chloride: Another compound with a dimethylamino group, used in organic synthesis.
Uniqueness
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride is unique due to its specific structure, which combines the properties of the dimethylamino group and the diphenylpentanoate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
25347-16-4 |
|---|---|
Fórmula molecular |
C21H28ClNO2 |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-4-15-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-16-22(2)3;/h5-14H,4,15-17H2,1-3H3;1H |
Clave InChI |
MKJKTASGDHIPOS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


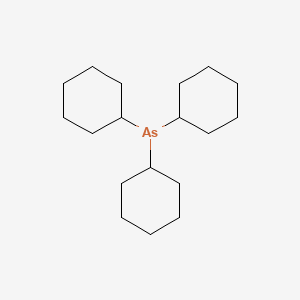
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
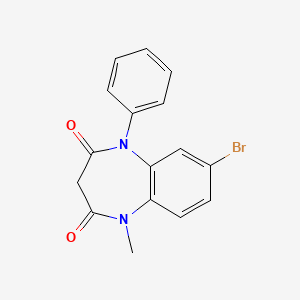
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
